1-(4-ethylphenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-2-13-3-9-16(10-4-13)25-12-11-17(26)18(23-25)20-22-19(24-27-20)14-5-7-15(21)8-6-14/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXVRLDLKZLWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-fluorobenzohydrazide with a suitable nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Synthesis of the pyridazinone core: The pyridazinone core can be synthesized by cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole derivative with the pyridazinone core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring or the pyridazinone core, leading to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(4-ethylphenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its possible anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms in cells.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
- Electron-Withdrawing Groups : The trifluoromethoxy group in the pyridin-2(1H)-one analog () confers greater metabolic stability compared to the target compound’s ethyl group, but may reduce solubility .
- Bioisosteric Replacements: The urea-linked analog () replaces the pyridazinone core with a pyrazole-urea system, which may alter binding kinetics in protease targets .
- Aromatic Diversity : The antipsychotic candidate () uses dual pyrazole substituents, which could enhance CNS penetration but increase molecular weight (~472.42 g/mol vs. the target’s ~393.38 g/mol) .
Pharmacokinetic Considerations
- The target compound’s 4-ethylphenyl group likely improves lipophilicity (clogP ≈ 3.2) compared to the trifluoromethoxy analog (clogP ≈ 4.1), balancing membrane permeability and solubility .
- The 1,2,4-oxadiazole ring in the target and its analogs enhances resistance to oxidative metabolism, a critical advantage over pyrazolone derivatives (e.g., ) .
Biological Activity
The compound 1-(4-ethylphenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a novel derivative in the realm of medicinal chemistry, particularly noted for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes:
- A pyridazinone core.
- A 1,2,4-oxadiazole moiety.
- Substituents that enhance its biological activity, such as ethyl and fluorophenyl groups.
Biological Activity Overview
Recent studies have highlighted the compound's promising biological activities:
Anticancer Activity
- Cytotoxicity Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, its IC50 values against MCF-7 (breast cancer) and A549 (lung cancer) cells were reported to be in the low micromolar range, indicating potent antiproliferative properties compared to established chemotherapeutics like doxorubicin .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The presence of the oxadiazole ring is crucial for enhancing anticancer activity.
- Substituents on the phenyl rings (e.g., ethyl and fluorine) significantly affect the compound's potency and selectivity against different cancer types .
Data Table: Biological Activity Summary
| Property | Value/Observation |
|---|---|
| IC50 against MCF-7 | ~15.63 µM |
| IC50 against A549 | Similar range as MCF-7 |
| Mechanism | Induces apoptosis via p53/caspase pathway |
| Molecular Interaction | Strong binding with estrogen receptors |
Study 1: Antiproliferative Effects
A study evaluating various oxadiazole derivatives found that the compound exhibited superior activity compared to other tested analogs. The study concluded that modifications at the phenyl rings could enhance efficacy further .
Study 2: In Vivo Evaluation
Preliminary in vivo studies indicated that compounds with similar structures showed promising results in tumor reduction in animal models. Further investigations are necessary to confirm these findings for this specific compound .
Q & A
Q. Basic: What are the key steps in synthesizing this compound, and how can intermediates be optimized for yield?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones or keto esters.
- Step 2: Introduction of the 4-ethylphenyl group via N-alkylation using ethyl-substituted aryl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Construction of the 1,2,4-oxadiazole ring through a [3+2] cycloaddition between nitrile oxides and carboxamides, followed by fluorophenyl substitution .
Optimization: Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of nitrile oxide to carboxamide) to minimize by-products. Use polar aprotic solvents (e.g., DMSO) to enhance reactivity .
Q. Advanced: How can competing side reactions during oxadiazole formation be mitigated?
Side reactions, such as oxazole or triazole formation, arise from competing cyclization pathways. Strategies include:
- Temperature control: Maintain temperatures below 80°C to favor oxadiazole selectivity.
- Catalyst selection: Use Cu(I) catalysts to accelerate the desired [3+2] pathway .
- Purification: Employ column chromatography with gradient elution (hexane/EtOAc) to isolate the oxadiazole product .
II. Structural Characterization
Q. Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
- NMR: ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 160–165 ppm for oxadiazole carbons) .
- Mass spectrometry (HRMS): Confirm molecular ion peaks with <2 ppm error .
- X-ray crystallography: Resolve crystal packing and hydrogen-bonding interactions (if crystalline) .
Q. Advanced: How can crystallographic data resolve ambiguities in regiochemistry?
For compounds with multiple tautomeric forms (e.g., pyridazinone vs. dihydropyridazine), single-crystal X-ray diffraction identifies bond lengths (e.g., C=O at ~1.22 Å) and torsion angles to confirm the dominant tautomer .
III. Biological Activity and Mechanism
Q. Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Q. Advanced: How can structure-activity relationships (SAR) guide functional group modifications?
- Oxadiazole ring: Replace 4-fluorophenyl with 4-chlorophenyl to assess halogen effects on lipophilicity and target binding.
- Pyridazinone core: Introduce methyl groups at C-5 to evaluate steric effects on enzyme inhibition .
IV. Computational and Analytical Studies
Q. Basic: Which computational methods predict the compound’s pharmacokinetic properties?
Q. Advanced: How can DFT calculations explain electronic effects on reactivity?
Density Functional Theory (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to correlate electron-withdrawing groups (e.g., –F) with reduced activation energy in nucleophilic substitution reactions .
Data Contradictions and Reproducibility
Q. Advanced: How to address discrepancies in reported bioactivity data across studies?
- Experimental replication: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
